molecular formula C12H9FO2 B8033441 3-(3-Fluorophenoxy)phenol

3-(3-Fluorophenoxy)phenol

Cat. No.: B8033441
M. Wt: 204.20 g/mol
InChI Key: OKFJENFQAYFRHV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)phenol is a phenolic compound of interest in advanced organic synthesis and materials science. It serves as a versatile building block for constructing complex molecular architectures. Compounds within the m -aryloxy phenol class are known for their applications in the development of high-performance polymers, including phthalonitrile resins, which exhibit exceptional thermal stability and mechanical properties suitable for the aerospace and microelectronics industries . The structural motif of phenolic compounds is associated with significant antioxidant activity. Phenolic antioxidants function through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET) to neutralize free radicals, which can be leveraged to improve the storage stability and quality of various materials . Furthermore, m -aryloxy phenol derivatives have shown potential in medicinal chemistry, serving as key intermediates in the synthesis of compounds with biological activities, such as κ opioid receptor antagonists, which are investigated for treating conditions like depression, anxiety, and addiction . The presence of both fluorine and phenolic hydroxyl groups on the aromatic rings makes this compound a valuable precursor for developing ligands, catalysts, and other bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-fluorophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFJENFQAYFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the Ullmann reaction, where 3-fluorophenol reacts with 3-iodophenol in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:
3-(3-Fluorophenoxy)phenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions, including nucleophilic aromatic substitutions and coupling reactions. The compound's fluorine atom enhances its reactivity, making it valuable in creating derivatives with specific properties.

Synthesis Methods:
The synthesis typically involves nucleophilic aromatic substitution reactions, such as the Ullmann reaction, where 3-fluorophenol reacts with 3-iodophenol in the presence of a copper catalyst. This method is characterized by elevated temperatures and the use of bases like potassium carbonate to optimize yields.

Biological Applications

Anti-Tumor and Anti-Inflammatory Activities:
Research has indicated that this compound possesses potential anti-tumor and anti-inflammatory properties. Its phenolic structure contributes to antioxidant activities, which can scavenge free radicals and inhibit pathways related to inflammation, such as cyclooxygenase-2 (COX-2) inhibition and modulation of nuclear factor-kappa B (NF-kB) activity .

Drug Development:
The compound is being explored for its applications in drug development due to its unique chemical properties. Studies have suggested that compounds with similar structures can enhance drug potency by modifying their pharmacokinetic profiles through the introduction of electron-withdrawing groups like fluorine .

Industrial Applications

Use in Plastics and Coatings:
In industrial settings, this compound is utilized in manufacturing plastics, adhesives, and coatings. Its incorporation improves thermal stability and flame resistance of materials, making it suitable for applications requiring durability under extreme conditions.

Case Studies

Herbicidal Activity:
Recent studies have demonstrated that derivatives of this compound exhibit herbicidal properties. For instance, a modified compound showed comparable efficacy to established herbicides like diflufenican in controlling weed growth while being safe for crops like wheat . Molecular simulations indicated strong binding interactions with target enzymes involved in plant growth regulation.

Drug Potency Enhancement:
In drug discovery contexts, modifications to the phenolic structure have shown to significantly enhance biological activity against specific targets. For example, studies on trifluoromethyl-substituted phenols revealed improved potency against serotonin uptake inhibition compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This compound may also interact with various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of nuclear factor-kappa B (NF-kB) activity, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key physicochemical properties of 3-(3-Fluorophenoxy)phenol with analogous phenolic compounds:

Compound CAS Number Molecular Formula Molecular Weight Substituent(s) Key Properties
This compound N/A C₁₂H₉FO₂ 216.20 (calculated) 3-fluorophenoxy Expected high acidity (due to -F), moderate solubility in polar solvents
3-Nitrophenol 554-84-7 C₆H₅NO₃ 139.11 3-nitro Strong acidity (pKa ~8.3), yellow crystalline solid, soluble in ethanol
2-Fluorophenol 367-12-4 C₆H₅FO 112.10 2-fluoro Lower acidity than 3-substituted analogs, volatile liquid
3-Methylphenol (m-Cresol) 108-39-4 C₇H₈O 108.15 3-methyl Weakly acidic (pKa ~10.0), used in disinfectants and resins
3-Phenoxyphenol 713-68-8 C₁₂H₁₀O₂ 186.21 3-phenoxy Lipophilic, used as a polymer stabilizer

Research Findings and Trends

  • Pharmacological Potential: Fluorophenol derivatives are investigated for opioid receptor modulation, as seen in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines .
  • Environmental Impact: Phenolic compounds like 3-nitrophenol require careful disposal due to aquatic toxicity, whereas fluorinated analogs may persist longer in ecosystems .
  • Synthetic Methods: Advanced techniques (e.g., Suzuki coupling) enable precise synthesis of multi-substituted phenols, enhancing yield and purity for industrial applications .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluorophenoxy)phenol, and how can purity be validated?

A common method involves nucleophilic aromatic substitution (SNAr), where 3-fluorophenol reacts with a halogenated aromatic precursor (e.g., 3-bromophenol) under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via 1^1H/13^13C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, fluorinated carbons at δ 115–120 ppm) . Cross-reference with NIST spectral libraries for fluorinated phenols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identify O–H stretching (~3200 cm⁻¹), C–F stretching (1100–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
  • NMR : Use 19^19F NMR to confirm fluorine position (single peak for para-substitution, splitting for ortho/meta) .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) for molecular ion [M-H]⁻ at m/z 202.04 .
    Cross-validate with computational IR/NMR spectra generated via DFT/B3LYP/6-31G* methods .

Q. What safety protocols are essential for handling fluorinated phenolic compounds?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation (PAC-1 limit: 2.1 mg/m³) .
  • Spill Management : Absorb with diatomaceous earth; dispose as halogenated waste .
  • Storage : In amber glass at 0–6°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry optimize the molecular geometry and electronic properties of this compound?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to:

  • Optimize 3D structure : Predict bond lengths (C–F: ~1.34 Å) and angles (C–O–C: ~120°) .
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess reactivity (fluorine’s electron-withdrawing effect lowers HOMO) .
  • Solvent effects : Use PCM models to simulate polarity-dependent behavior (e.g., solvatochromism in DMSO vs. hexane) .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated phenolic derivatives?

  • Experimental Replication : Standardize assay conditions (e.g., pH 7.4 for enzyme inhibition studies) .
  • Control Groups : Include 3-phenoxyphenol as a non-fluorinated analog to isolate fluorine’s role .
  • Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., Hammett σ constants for fluorine) with activity trends .

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

  • Degradation Pathways : Use LC-MS to identify intermediates (e.g., quinones from hydroxyl radical attack).
  • Kinetic Studies : Monitor decomposition rates via UV-Vis (λ = 270 nm) under varying O₂ concentrations .
  • Computational Stability : Calculate bond dissociation energies (BDE) for O–H (∼85 kcal/mol) and C–F (∼116 kcal/mol) to predict degradation resistance .

Q. How does fluorine substitution influence the compound’s solubility and partition coefficient (logP)?

  • Experimental logP : Determine via shake-flask method (octanol/water). Fluorine’s electronegativity reduces logP by ~0.5 compared to non-fluorinated analogs .
  • MD Simulations : Use GROMACS to model solvation free energy in aqueous vs. lipid environments .
  • Thermodynamic Solubility : Perform gravimetric analysis in ethanol/water mixtures (fluorine enhances aqueous solubility by 15–20%) .

Methodological Guidelines

Q. What analytical workflows ensure accurate quantification in complex matrices (e.g., biological samples)?

  • Sample Prep : Solid-phase extraction (C18 cartridges, methanol elution) to isolate the compound from proteins .
  • Detection : UPLC-MS/MS with MRM transitions (e.g., m/z 202 → 123 for quantification) .
  • Validation : Spike recovery tests (≥90%) and calibration curves (R² > 0.995) in relevant matrices .

Q. How to design experiments assessing environmental fate (e.g., photolysis, biodegradation)?

  • Photolysis : Exclude to UV light (λ = 254 nm) and monitor degradation via HPLC-UV .
  • Biodegradation : Use OECD 301D test (activated sludge, 28 days); fluorine’s persistence may reduce mineralization rates by 30–40% .

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